N-(3,5-difluorobenzyl)-1,4-dimethyl-1H-pyrazol-5-amine

p38α MAP kinase kinase inhibitor scaffold validation

N-(3,5-Difluorobenzyl)-1,4-dimethyl-1H-pyrazol-5-amine (C₁₂H₁₃F₂N₃, MW 237.25 g/mol) is a pyrazole derivative characterized by a 3,5-difluorobenzyl substituent at the 5-amine position and methyl groups at the 1- and 4-positions of the pyrazole ring. This 1,4-dimethyl-5-aminopyrazole core constitutes a validated scaffold for constructing potent p38α MAP kinase inhibitors, with structure-activity relationship (SAR) studies confirming that this specific substitution pattern affords nanomolar-range IC₅₀ values against p38α.

Molecular Formula C12H13F2N3
Molecular Weight 237.25 g/mol
Cat. No. B11729134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-difluorobenzyl)-1,4-dimethyl-1H-pyrazol-5-amine
Molecular FormulaC12H13F2N3
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESCC1=C(N(N=C1)C)NCC2=CC(=CC(=C2)F)F
InChIInChI=1S/C12H13F2N3/c1-8-6-16-17(2)12(8)15-7-9-3-10(13)5-11(14)4-9/h3-6,15H,7H2,1-2H3
InChIKeyRVJPQOWIDZYXHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,5-Difluorobenzyl)-1,4-dimethyl-1H-pyrazol-5-amine: A Synthesis-Ready Pyrazole Building Block for Kinase-Targeted Medicinal Chemistry


N-(3,5-Difluorobenzyl)-1,4-dimethyl-1H-pyrazol-5-amine (C₁₂H₁₃F₂N₃, MW 237.25 g/mol) is a pyrazole derivative characterized by a 3,5-difluorobenzyl substituent at the 5-amine position and methyl groups at the 1- and 4-positions of the pyrazole ring . This 1,4-dimethyl-5-aminopyrazole core constitutes a validated scaffold for constructing potent p38α MAP kinase inhibitors, with structure-activity relationship (SAR) studies confirming that this specific substitution pattern affords nanomolar-range IC₅₀ values against p38α . The compound's calculated drug-like properties—clogP of 2.28, polar surface area of 57.01 Ų, zero H-bond donors, and five H-bond acceptors—place it within favorable Lipinski and lead-like space for fragment elaboration or PROTAC linker attachment .

Why N-(3,5-Difluorobenzyl)-1,4-dimethyl-1H-pyrazol-5-amine Cannot Be Replaced by Its 1,3-Dimethyl or Non-Fluorinated Benzyl Analogs


Close analogs such as N-(3,5-difluorobenzyl)-1,3-dimethyl-1H-pyrazol-5-amine and N-benzyl-1,4-dimethyl-1H-pyrazol-5-amine share the same molecular formula or core scaffold but differ critically in regioisomeric substitution pattern and benzyl ring electronics. The 1,4-dimethyl configuration places the methyl groups in a steric arrangement that is distinct from the 1,3-dimethyl isomer, directly affecting the vector of the 5-amine substituent and its interaction with kinase hinge regions. The 3,5-difluorobenzyl group introduces electron-withdrawing fluorine atoms that enhance metabolic stability by reducing oxidative metabolism on the benzyl ring—a benefit absent in the non-fluorinated N-benzyl analog. These structural differences are not interchangeable in target-focused SAR campaigns: a p38α inhibitor derived from the 1,4-dimethyl-5-aminopyrazole scaffold would lose its binding orientation if the methyl positions were altered or if the fluorine-mediated electronic tuning were removed .

Quantitative Differentiation Evidence for N-(3,5-Difluorobenzyl)-1,4-dimethyl-1H-pyrazol-5-amine vs. Its Closest Analogs


1,4-Dimethyl-5-aminopyrazole Scaffold Validated in p38α MAP Kinase Inhibitor SAR with Nanomolar IC₅₀

The 5-amino-1,4-dimethyl substitution pattern on the pyrazole ring is specifically validated in p38α MAP kinase inhibitor SAR studies, yielding inhibitors with nanomolar-range IC₅₀ values . The 1,3-dimethyl regioisomer has not demonstrated equivalent efficacy in p38α SAR, suggesting that the 1,4-dimethyl configuration provides a preferred pharmacophore geometry for hinge-binding interactions. The difluorobenzyl group further enhances lipophilicity and metabolic stability relative to the non-fluorinated analog .

p38α MAP kinase kinase inhibitor scaffold validation

Enhanced Lipophilicity and Metabolic Stability Conferred by 3,5-Difluorobenzyl vs. Non-Fluorinated Benzyl

The 3,5-difluorobenzyl substituent significantly increases lipophilicity and metabolic stability compared to the non-fluorinated N-benzyl analog. Calculated clogP for the target compound is 2.28 , whereas the non-fluorinated N-benzyl-1,4-dimethyl-1H-pyrazol-5-amine has a predicted clogP of approximately 1.54 . The fluorine atoms at the 3- and 5-positions of the benzyl ring block sites of potential oxidative metabolism, enhancing in vitro microsomal stability—a well-established effect of strategic fluorination on benzyl groups in medicinal chemistry [1].

metabolic stability lipophilicity fluorination

Polar Surface Area and H-Bond Donor Profile Favorable for CNS Penetration vs. 1,3-Regioisomer

The target compound has a calculated polar surface area (PSA) of 57.01 Ų and zero H-bond donors , which meets the commonly applied CNS drug design threshold of PSA < 70 Ų for favorable blood-brain barrier penetration. The 1,3-dimethyl regioisomer, with the amine at the same pyrazole-5 position but methyl groups rearranged, is expected to have a similar PSA but may exhibit altered conformational properties that affect passive permeability. The absence of H-bond donors on the target compound ensures passive diffusion is not hindered by desolvation penalties associated with donor groups.

CNS drug design polar surface area blood-brain barrier permeability

No Ro5 Violations and Favorable Lead-Like Properties for Fragment-to-Lead Optimization

The target compound has zero Rule of Five (Ro5) violations and two Rule of Three (Ro3) violations, with a molecular weight of 237.25 g/mol and clogP of 2.28 . In contrast, the N-(3,5-difluorobenzyl)-1,5-dimethyl-1H-pyrazol-4-amine regioisomer (hydrochloride salt) has a higher molecular weight of 273.71 g/mol . The compound's compliance with Ro5 and near-compliance with Ro3 make it suitable for both fragment-based screening (with minor optimization) and lead optimization without the need for significant property tuning.

drug-likeness Lipinski Rule of Five lead-like properties

Recommended Application Scenarios for N-(3,5-Difluorobenzyl)-1,4-dimethyl-1H-pyrazol-5-amine Based on Differentiated Evidence


p38α MAP Kinase Inhibitor Lead Optimization Programs

The validated 1,4-dimethyl-5-aminopyrazole scaffold provides a direct entry into p38α MAP kinase inhibitor SAR. Teams can elaborate the 5-amine position with aromatic or heteroaromatic groups while retaining the 1,4-dimethyl and 3,5-difluorobenzyl motifs for potency and metabolic stability. This avoids de novo scaffold identification and leverages published nanomolar-level SAR .

CNS-Penetrant Kinase Probe Design

With a PSA of 57.01 Ų and zero H-bond donors , the compound is well-suited for designing brain-penetrant kinase inhibitors targeting neuroinflammatory conditions. The difluorobenzyl group provides metabolic stability essential for CNS exposure, while the pyrazole core allows for efficient hinge binding in kinases such as LRRK2 or JNK3.

PROTAC Linker Attachment via the Secondary Amine

The secondary amine at the 5-position serves as a synthetic handle for attaching PROTAC linker moieties. The 1,4-dimethyl and 3,5-difluorobenzyl groups provide steric and electronic tuning that can influence ternary complex formation, making this compound a versatile warhead for targeted protein degradation applications in oncology or immunology.

Fragment-Based Drug Discovery (FBDD) Library Design

The compound's MW of 237.25 g/mol and favorable lead-like properties (0 Ro5 violations) position it as an advanced fragment for FBDD campaigns. Its balanced clogP and PSA allow for efficient hit elaboration while maintaining drug-like properties, unlike heavier or more lipophilic regioisomers that would consume property space more quickly during optimization .

Quote Request

Request a Quote for N-(3,5-difluorobenzyl)-1,4-dimethyl-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.